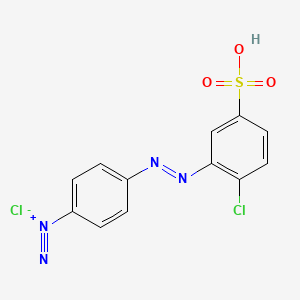![molecular formula C10H18S B14467614 3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene CAS No. 72087-74-2](/img/structure/B14467614.png)
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene is an organic compound characterized by the presence of a sulfanyl group attached to a hepta-1,5-diene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene typically involves the reaction of hepta-1,5-diene with a suitable sulfanylating agent, such as propan-2-yl thiol. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reaction conditions include the use of a base, such as sodium hydride, and an inert solvent, such as tetrahydrofuran (THF), at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hepta-1,5-diene backbone can be reduced to form saturated derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium alkoxides or amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hepta-1,5-diene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
3-Methylhepta-1,5-diene: Similar structure but with a methyl group instead of a sulfanyl group.
3-[(Propan-2-yl)oxy]hepta-1,5-diene: Contains an oxy group instead of a sulfanyl group.
Uniqueness
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
72087-74-2 |
|---|---|
Molekularformel |
C10H18S |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
3-propan-2-ylsulfanylhepta-1,5-diene |
InChI |
InChI=1S/C10H18S/c1-5-7-8-10(6-2)11-9(3)4/h5-7,9-10H,2,8H2,1,3-4H3 |
InChI-Schlüssel |
XZFHDKWSUSTNER-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC(C=C)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


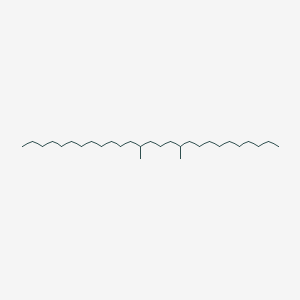

![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)

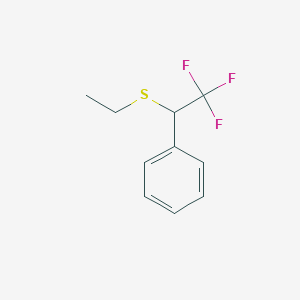

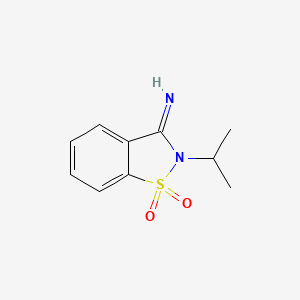
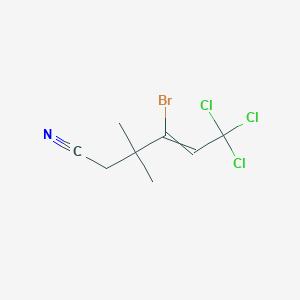
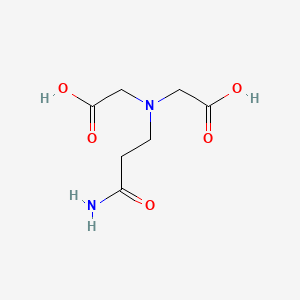
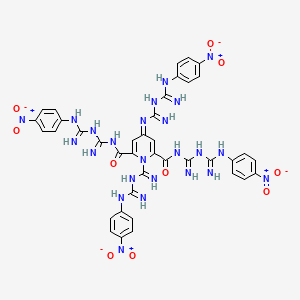
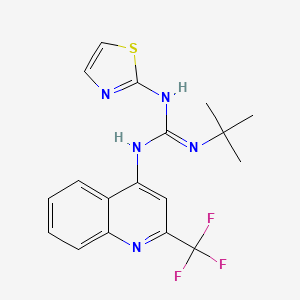

![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
